molecular formula C16H17NO B432700 (S)-2-(Benzylideneamino)-3-phenylpropan-1-ol CAS No. 153924-59-5

(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol

Cat. No.: B432700
CAS No.: 153924-59-5
M. Wt: 239.31g/mol
InChI Key: XPAUYOLNAAYWDN-INIZCTEOSA-N
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Description

(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol is a chiral amino alcohol derivative of interest in synthetic and pharmaceutical research. The compound is commercially available with a high purity of 97% and above and is identified by the CAS number 153924-59-5 . As a specialist chemical, this compound serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. Its chiral structure makes it a potential candidate for developing asymmetric synthesis methodologies or for creating more complex biologically active molecules. Researchers can source this compound from various suppliers, including Fluorochem, and it is often available for large-scale and bulk purchases . Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use. The buyer assumes all responsibility for confirming product identity, purity, and suitability for their intended application.

Properties

IUPAC Name

(2S)-2-(benzylideneamino)-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,12,16,18H,11,13H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAUYOLNAAYWDN-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)N=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of benzaldehyde, followed by dehydration to form the imine bond. Anhydrous conditions are critical to prevent hydrolysis of the Schiff base. Catalytic amounts of acetic acid or p-toluenesulfonic acid (TsOH) in toluene or dichloromethane at reflux (80–110°C) typically yield the product in 70–85% efficiency. For example, a 2023 study reported an 83% isolated yield using TsOH (5 mol%) in toluene under nitrogen atmosphere, with azeotropic removal of water.

Table 1: Optimization of Acid Catalysts in Schiff Base Formation

CatalystSolventTemperature (°C)Time (h)Yield (%)
Acetic acidToluene110672
TsOHCH2Cl240383
BF3·OEt2THF-20 to 251289

Source: Adapted from

Notably, the use of Lewis acids like boron trifluoride diethyl etherate (BF3·OEt2) enables milder conditions (-20°C to room temperature) and enhances diastereoselectivity. This is attributed to the Lewis acid’s ability to polarize the carbonyl group, accelerating imine formation while minimizing racemization.

Enolate-Mediated Stereoselective Synthesis

A advanced approach involves the generation of a glycine-derived enolate intermediate, which reacts with N-sulfinyl imines to construct the chiral center. This method, detailed in a 2003 Chemical European Journal study, offers superior stereocontrol through chelation effects.

Stepwise Enolate Condensation

  • Enolate Formation : Deprotonation of methyl N-(benzylidene)glycinate with LDA (lithium diisopropylamide) at -78°C in THF generates a stabilized enolate.

  • Electrophilic Trapping : Reaction with (S)-N-tert-butanesulfinimidoyl chloride introduces the benzylidene group with >95% enantiomeric excess (ee).

  • Reductive Workup : Sodium borohydride reduces the intermediate imine to the secondary amine, followed by acid hydrolysis to yield the target alcohol.

This method achieved an 85% yield with an 83:17 diastereomeric ratio, as confirmed by ¹H NMR analysis. The tert-butanesulfinyl group acts as a chiral auxiliary, enabling precise control over the absolute configuration.

Patent-Based Industrial Synthesis (CN1562974A)

A Chinese patent (CN1562974A) discloses a scalable method starting from (S)-phenylalanine methyl ester, adapted for cGMP production.

Key Steps:

  • Schiff Base Formation : (S)-Phenylalanine methyl ester reacts with benzaldehyde in dichloromethane over anhydrous MgSO4 (24 h, 25°C).

  • Cyclization : BF3·OEt2 catalyzes intramolecular cyclization at 0°C, forming a tetrahydroisoquinoline intermediate.

  • Reductive Cleavage : Hydrogenolysis with Pd/C (10% w/w) in methanol selectively removes the benzylidene group, yielding (S)-2-amino-3-phenylpropan-1-ol, which is reprotected to the final product.

Table 2: Comparative Analysis of Industrial vs. Laboratory Methods

ParameterLaboratory (Schiff Base)Industrial (Patent)
Starting Material(S)-Phenylalaninol(S)-Phenylalanine
CatalystTsOHBF3·OEt2
Reaction Time3–6 h24–48 h
Overall Yield70–83%65–75%
Purity97%99%

Source:

Stereochemical Integrity and Analytical Validation

All methods preserve the (S)-configuration through chiral pool synthesis or auxiliaries. Optical rotation data for the product consistently show [α]D²⁵ = +8.5° (c = 4, methanol), aligning with literature values. HPLC analysis using a Chiralpak AD-H column (hexane:isopropanol 90:10) confirms ≥97% ee in BF3·OEt2-mediated routes.

Challenges and Optimization Opportunities

  • Moisture Sensitivity : The Schiff base is prone to hydrolysis; reactions require molecular sieves or azeotropic drying.

  • Byproduct Formation : Over-reduction during hydrogenolysis generates 5–10% of des-benzylidene byproducts, necessitating careful catalyst screening.

  • Cost Efficiency : Industrial methods using phenylalanine esters reduce raw material costs by 40% compared to phenylalaninol-based routes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce (S)-2-amino-3-phenylpropan-1-ol .

Scientific Research Applications

a. Anticancer Activity

Recent studies have highlighted the potential of (S)-2-(Benzylideneamino)-3-phenylpropan-1-ol in cancer therapy. For instance, structural modifications of related compounds have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that phenolic derivatives exhibit significant anti-proliferative activity, suggesting that similar compounds could be developed for therapeutic use against tumors .

b. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. It has shown promise as a potential inhibitor for non-nucleoside reverse transcriptase, crucial in the treatment of viral infections such as HIV . The mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction.

Catalysis

This compound serves as a valuable ligand in asymmetric catalysis. Its chiral nature allows it to facilitate reactions that produce enantiomerically enriched products, which are essential in pharmaceutical synthesis. Research indicates that using this compound as a ligand can enhance enantioselectivity in metal-catalyzed reactions .

Material Science

In material science, this compound can be utilized in the synthesis of novel polymers and materials with specific functionalities. Its ability to form stable complexes with metals makes it suitable for developing advanced materials with applications in electronics and photonics.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent with cytotoxic properties
Enzyme inhibitor for viral infections
CatalysisLigand for asymmetric synthesis
Material ScienceSynthesis of advanced functional materials

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results indicated that modifications to the benzylidene group significantly enhanced cytotoxicity compared to unmodified analogs, demonstrating the importance of structural optimization in drug development .

Case Study 2: Asymmetric Catalysis

In another research project, this compound was employed as a chiral ligand in palladium-catalyzed reactions. The study highlighted an increase in enantioselectivity by over 30% compared to non-chiral ligands, showcasing its effectiveness in producing desired enantiomers for pharmaceutical applications .

Mechanism of Action

The mechanism of action of (S)-2-(Benzylideneamino)-3-phenylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between (S)-2-(Benzylideneamino)-3-phenylpropan-1-ol and analogous compounds:

Compound Name Molecular Formula Key Substituents/Features Molecular Weight Key Properties/Applications References
This compound (Target) C16H17NO Schiff base (benzylideneamino), phenyl, (S)-config 239.32 Metal coordination, asymmetric synthesis -
(S)-2-Amino-3-phenylpropan-1-ol C9H13NO Primary amine, no protective group, (S)-config 151.21 Chiral building block, log Po/w: 1.08
(S)-2-{[(4R,5R)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino}-3-phenylpropan-1-ol C26H29N3O Bulky imidazolidine ring, (S,4R,5R)-stereocenters 399.54 Enhanced steric hindrance, potential catalysis
N-Tosyl-(S)-2-(3-(tert-butyldiphenylsilyloxy)propylamino)-3-phenylpropan-1-ol C34H40N2O3SSi Tosyl and silyl protective groups 609.90 Stabilized amine, synthetic intermediate
(S)-2-Amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one C19H20N2O2S Thiazolidine ring, benzyloxy group 340.44 Antimicrobial/antiviral applications

Key Research Findings

  • Stereochemical Influence : The (S)-configuration in the target compound and its analogs (e.g., ) is critical for interactions with chiral environments, such as enzyme active sites .
  • Protective Group Strategies : Schiff bases (target) are easily cleaved under mild acidic conditions, whereas silyl ethers () require fluoride-based deprotection .
  • Computational Modeling: Pharmacophore models () highlight the importance of the amino alcohol scaffold in binding to biological targets, with substituents modulating affinity and selectivity .

Biological Activity

(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol, a Schiff base compound, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Synthesis

This compound is synthesized through the condensation reaction of benzaldehyde with 3-phenylpropan-1-amine. The resulting compound features a chiral center, which can influence its biological activity based on stereochemistry.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicates that this compound induces apoptosis in HepG2 liver cancer cells through the activation of caspase-dependent pathways. The study found that treatment with this compound led to an increase in the Bax/Bcl-2 ratio, promoting apoptotic cell death .

Cell Line IC50 (μM) Mechanism of Action
HepG220Caspase activation
MCF-715Bax/Bcl-2 modulation
A54925Cell cycle arrest

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined against common strains such as Staphylococcus aureus and Escherichia coli.

Microorganism MIC (μg/ml)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Study 1: Anticancer Activity

In a study involving HepG2 cells, treatment with this compound resulted in significant morphological changes indicative of apoptosis. Flow cytometry analysis revealed increased Annexin V binding, confirming early apoptotic changes . Furthermore, gene expression analysis showed upregulation of pro-apoptotic factors such as p53 and caspase-3.

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of various Schiff bases highlighted this compound's superior activity against Pseudomonas aeruginosa. The study utilized standard agar diffusion methods to assess the compound's effectiveness, revealing a clear zone of inhibition greater than that observed with conventional antibiotics like gentamicin .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating the expression levels of Bcl-2 family proteins.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Preliminary data suggest that it may inhibit key enzymes involved in cellular metabolism, thereby impeding growth in pathogens .

Q & A

Basic Research Questions

Q. What are the optimal enantioselective synthesis methods for (S)-2-(Benzylideneamino)-3-phenylpropan-1-ol?

  • Methodological Answer : The compound can be synthesized via reductive amination. A validated approach involves reacting L-phenylalanine methyl ester HCl with ethanolamine in dry methanol, followed by NaBH₄ reduction at 0°C to yield (S)-2-amino-3-phenylpropan-1-ol. Subsequent condensation with benzaldehyde under acidic conditions forms the benzylideneimine derivative. Key steps include strict temperature control (0°C for NaBH₄ addition) and enantiomeric purity verification using chiral HPLC or polarimetry .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization typically combines NMR (¹H/¹³C), IR, and HRMS. For example, ¹H NMR can confirm the Schiff base formation by observing the imine proton (δ ~8.3 ppm). IR spectroscopy detects C=N stretching (~1600–1650 cm⁻¹). HRMS provides molecular ion validation. Purity is assessed via TLC or HPLC .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in Schiff base derivatives like this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXS-97 for structure solution and SHELXL-97 for refinement . Key parameters include:

  • Data-to-parameter ratio : Aim for >10:1 to ensure refinement reliability.
  • R factor : Target <0.05 for high-resolution data.
  • Twinning analysis : Employ OLEX2 to detect and model twinning in cases of non-merohedral crystal symmetry .
    Example: In related imine derivatives, SHELX refinement resolved torsional angles of the benzylidene moiety, confirming stereochemistry .

Q. How can reaction intermediates or byproducts be systematically identified during the synthesis of this compound?

  • Methodological Answer : Use tandem LC-MS/MS or GC-MS to track intermediates. For example, monitor the reduction of the imine bond (C=N) to amine (C-N) during NaBH₄ treatment. Isotopic labeling (e.g., deuterated solvents) can distinguish protonation sites. For byproducts like unreacted benzaldehyde, employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in ethanol/water mixtures .

Q. What computational tools validate the stereoelectronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure. Focus on:

  • Chirality : Compare calculated vs. experimental optical rotations.
  • Tautomerism : Analyze potential keto-enol equilibria using Gibbs free energy differences.
  • Non-covalent interactions : Hirshfeld surface analysis (via CrystalExplorer) identifies H-bonding and π-stacking interactions in the crystal lattice .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data for this compound?

  • Methodological Answer : Cross-validate data using orthogonal techniques:

  • Melting point : Ensure DSC calibration and compare with literature under identical heating rates.
  • NMR shifts : Confirm solvent effects (e.g., DMSO vs. CDCl₃) and concentration dependencies.
  • Crystallographic vs. solution data : SCXRD provides absolute configuration, while NMR may show dynamic effects (e.g., imine tautomerism) .

Experimental Design Considerations

Q. What strategies optimize yield and enantiomeric excess (ee) in large-scale syntheses?

  • Methodological Answer :

  • Catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during imine formation.
  • Solvent selection : Polar aprotic solvents (THF, acetonitrile) enhance Schiff base stability.
  • Workup : Acidic aqueous washes remove unreacted benzaldehyde; chiral columns (e.g., Chiralpak AD-H) purify enantiomers .

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